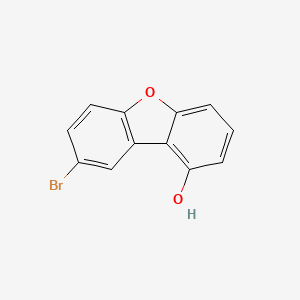
8-Bromo-1-dibenzofuranol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-dibenzofuranol is a brominated derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 1st position on the dibenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-dibenzofuranol typically involves the bromination of dibenzofuran followed by hydroxylation. One common method is the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1-dibenzofuranol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 8-bromo-1-dibenzofuranone.
Reduction: Formation of 1-dibenzofuranol.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Bromo-1-dibenzofuranol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-dibenzofuranol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Dibenzofuran: The parent compound, lacking the bromine and hydroxyl groups.
8-Bromo-dibenzofuran: Lacks the hydroxyl group at the 1st position.
1-Hydroxy-dibenzofuran: Lacks the bromine atom at the 8th position.
Uniqueness: 8-Bromo-1-dibenzofuranol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H7BrO2 |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
8-bromodibenzofuran-1-ol |
InChI |
InChI=1S/C12H7BrO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6,14H |
Clave InChI |
JMDKCVYJWXSQFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=C2C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


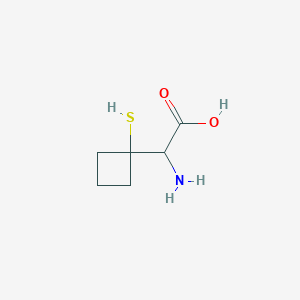


![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
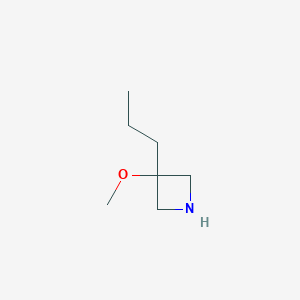
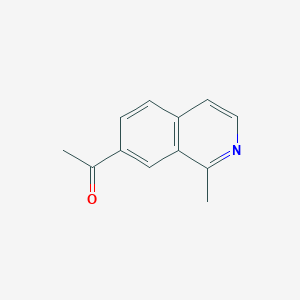
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)

![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)
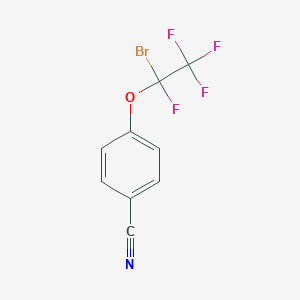
![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12825866.png)
